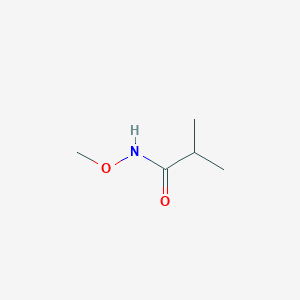![molecular formula C13H12FNO B14138441 3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
3-[(4-Fluorophenyl)amino]-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluorophenyl)amino]-6-methylphenol is an organic compound with the molecular formula C13H12FNO. It is a red solid at room temperature and has a melting point of 105 to 109 °C
Vorbereitungsmethoden
The synthesis of 3-[(4-Fluorophenyl)amino]-6-methylphenol can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the biocatalytic synthesis of chiral alcohols and amino acids, which can be used to develop pharmaceuticals . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-[(4-Fluorophenyl)amino]-6-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds . Common reagents used in these reactions include organoboron compounds and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. Additionally, the compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-[(4-Fluorophenyl)amino]-6-methylphenol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it may be explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders. In industry, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluorophenyl)amino]-6-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-[(4-Fluorophenyl)amino]-6-methylphenol can be compared with other similar compounds, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and 3-Ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid These compounds share structural similarities but differ in their specific functional groups and biological activities
Eigenschaften
Molekularformel |
C13H12FNO |
|---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
5-(4-fluoroanilino)-2-methylphenol |
InChI |
InChI=1S/C13H12FNO/c1-9-2-5-12(8-13(9)16)15-11-6-3-10(14)4-7-11/h2-8,15-16H,1H3 |
InChI-Schlüssel |
IJNRURFWIGJBLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)




![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)

phosphanium bromide](/img/structure/B14138417.png)

![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)

